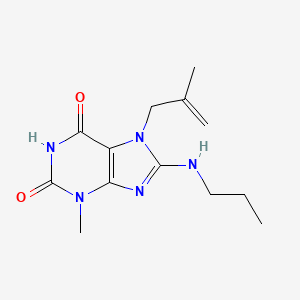

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Description

3-Methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 3-methyl group, a 2-methylallyl substituent at the 7-position, and a propylamino group at the 8-position. Purine-diones are structurally related to xanthine alkaloids like theophylline and caffeine, with modifications at the 7- and 8-positions often influencing biological activity, solubility, and receptor binding .

Properties

IUPAC Name |

3-methyl-7-(2-methylprop-2-enyl)-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-5-6-14-12-15-10-9(18(12)7-8(2)3)11(19)16-13(20)17(10)4/h2,5-7H2,1,3-4H3,(H,14,15)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJYBMZDULHWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis often begins with a purine derivative, such as xanthine.

Alkylation: The first step involves the alkylation of the purine ring at the 7-position with 2-methylallyl bromide under basic conditions.

Methylation: Finally, the methyl group is introduced at the 3-position using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced purine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in the formation of reduced purine compounds.

Scientific Research Applications

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studying purine chemistry.

Biology: This compound can be used in biochemical studies to investigate the role of purine derivatives in cellular processes.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as purine receptors or enzymes involved in nucleotide metabolism. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate enzymes, affecting the synthesis or degradation of nucleotides.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituents like trifluoropropyl () or propyl () alter electronic properties and steric bulk, impacting binding to enzymes like aldehyde dehydrogenase (ALDH) or Trypanothione Synthetase .

- 8-Position Substituents: Propylamino (target compound) offers moderate hydrophobicity compared to benzylamino () or hydrazinyl (). The latter may enhance metal chelation or hydrogen bonding in enzymatic pockets.

Physicochemical Properties

- Solubility: The phenoxyethyl analog () has lower aqueous solubility due to its aromatic group, whereas the target compound’s 2-methylallyl may improve solubility slightly .

- Metabolic Stability: Fluorinated analogs () resist oxidative metabolism, whereas the target compound’s allyl and propylamino groups may be susceptible to CYP450-mediated degradation .

Biological Activity

3-Methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative with notable biological activities. This compound's structure allows it to interact with various biomolecules, influencing numerous physiological processes. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H21N5O2

- Molecular Weight : 277.35 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can reduce uric acid levels in the body, suggesting potential use in treating conditions like gout and hyperuricemia.

- Receptor Modulation : It may also interact with adenosine receptors, which are implicated in various signaling pathways related to inflammation and immune response. Such interactions can lead to anti-inflammatory effects .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage that can lead to chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. This effect is particularly relevant in conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways and promoting cell survival signals .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Gout Treatment Study : A clinical trial investigated the efficacy of this compound in patients with gout. Results indicated a significant reduction in serum uric acid levels and improvement in clinical symptoms compared to placebo groups.

- Neuroprotection Research : In animal models of neurodegenerative diseases, treatment with this compound resulted in decreased neuronal loss and improved cognitive function .

- Inflammation Model : In vitro studies using macrophage cell lines demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

Comparative Analysis

To understand the uniqueness of this compound compared to other purines, a comparison table is provided below:

| Compound Name | Mechanism of Action | Biological Activity | Therapeutic Use |

|---|---|---|---|

| Caffeine | Adenosine receptor antagonist | Stimulant | Fatigue relief |

| Theophylline | Phosphodiesterase inhibitor | Bronchodilator | Asthma treatment |

| 3-Methyl-7-(2-methylallyl)-8-(propylamino) | Xanthine oxidase inhibitor | Antioxidant, anti-inflammatory | Gout treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.